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CERAMIDE GLYCANASE

Substrate specificity Endoglycoceramidase Glycosphingolipid hydrolysis

GSL structural analysis often fails due to low-activity enzymes requiring high protein loads that contaminate MS signals. This leech-derived ceramide glycanase (EC 3.2.1.123) resolves this with 2,000-4,000 units/mg specific activity and detergent-free formulation. • 104-fold lower Km (28 µM) vs. bacterial EGCase ensures efficient low-abundance glycan release. • Broad pH 5.0 activity across lacto-, globo-, and ganglio-series GSLs for unbiased profiling. • Hydrophobic chromatography-purified to remove contaminating exo-glycosidases.

Molecular Formula C15H13N3O
Molecular Weight 0
CAS No. 106769-66-8
Cat. No. B1165804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCERAMIDE GLYCANASE
CAS106769-66-8
Molecular FormulaC15H13N3O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 0.1 unit / 0.5 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ceramide Glycanase: Identity and Class Overview


Ceramide glycanase (CGase; EC 3.2.1.123), also designated endoglycoceramidase or endoglycosylceramidase, is a glycoside hydrolase that catalyzes the cleavage of the β-glycosidic linkage between the oligosaccharide headgroup and the ceramide lipid anchor of glycosphingolipids (GSLs), releasing intact oligosaccharides and ceramides in a single step . The enzyme belongs to Glycoside Hydrolase Family 5 (GH5) and its defining catalytic capability is the hydrolysis of an oligoglycosyl-(1→4)-β-D-glucosyl-(1↔1)-ceramide substrate to yield oligoglycosyl-(1→4)-D-glucose plus N-acyl-sphingoid base . Unlike stepwise exo-glycosidase degradation, CGase preserves the native glycan structure, which is essential for downstream structural elucidation and functional glycobiology studies . The enzyme does not act on monoglycosylceramides such as glucosylceramide or galactosylceramide, a specificity gate that distinguishes it from ceramidases and broader-spectrum glycolipid hydrolases .

Ceramide Glycanase: Non-Interchangeability with Generics


Despite sharing the EC 3.2.1.123 designation with bacterial endoglycoceramidases (EGCases), ceramide glycanase from annelid sources exhibits fundamentally divergent substrate recognition logic, kinetic efficiency, pH–activity profiles, and formulation behavior that preclude functional substitution . Bacterial EGCases require an N-acyl group at the position corresponding to the ceramide linkage for substrate recognition, whereas leech CGase does not impose this structural constraint, enabling hydrolysis of a broader array of synthetic and natural substrates . Furthermore, leech CGase displays a 104-fold lower Km (28 µM vs. 2.9 mM) on a common chromogenic substrate compared with Rhodococcus EGCase, translating to markedly higher catalytic efficiency under identical assay conditions . Source-dependent divergence is equally pronounced among CGases themselves: leech CGase operates optimally at pH 5.0 with a specific activity of 2,000–4,000 units/mg, whereas earthworm CGase has a pH optimum of only 3.5–4.0 and a specific activity approximately 40–80-fold lower (~50 units/mg) . These quantitative gaps mean that selecting an enzyme solely by EC number or class name—without specifying source organism and validated performance parameters—risks experimental failure in GSL structural analysis and neoglycoconjugate synthesis workflows.

Ceramide Glycanase Differentiation Evidence


Substrate Recognition Without N-Acyl Requirement

In a direct comparative study using a panel of synthetic lactosides with aglycones differing in length and structure, leech ceramide glycanase (CGase) hydrolyzed both N-acylaminoethyl β-lactosides and simple n-alkyl lactosides without preference, whereas bacterial endoglycoceramidases (EGCase from Rhodococcus) exhibited strong preference for lactosides bearing an acylamide structure and failed to hydrolyze N-acylaminobutyl β-lactosides whose acylamide residue differs from that of intact GSL . This demonstrates that EGCases require an N-acyl group at the same position as in natural glycosphingolipid for substrate recognition, while CGase does not impose this structural constraint . Consequently, CGase accepts a wider range of synthetic substrates, including simple alkyl lactosides with chain lengths of four or more carbons, whereas p-nitrophenyl, benzyl, and phytyl β-lactosides are not hydrolyzed .

Substrate specificity Endoglycoceramidase Glycosphingolipid hydrolysis Structure–activity relationship

CGase Km Advantage vs. Bacterial EGCase

A p-nitrophenyl lactoside derivative possessing an N-acyl chain was degraded by both CGase and Rhodococcus EGCase, enabling direct kinetic comparison. The Michaelis constant (Km) of this chromogenic substrate for leech CGase was 28 µM, whereas for Rhodococcus EGCase the Km was 2.9 mM—a 104-fold difference . This indicates that CGase reaches half-maximal velocity at a substrate concentration two orders of magnitude lower than EGCase, reflecting substantially higher apparent binding affinity under the assay conditions. In addition, the recombinant EGCase I from Rhodococcus exhibits a turnover number (kcat) 22-fold higher toward GM1a and 1,200-fold higher toward Gb3Cer compared with EGCase II, but CGase from leech has not been directly compared on kcat for these substrates .

Enzyme kinetics Km Chromogenic substrate Endoglycoceramidase assay

Activity and pH Optima: Leech vs. Earthworm CGase

Ceramide glycanase purified from the leech Macrobdella decora achieves a specific activity of 2,000–4,000 units/mg protein, representing an 890-fold purification with 17% recovery . In contrast, CGase from the earthworm Lumbricus terrestris reaches a specific activity of only approximately 50 units/mg protein . This 40–80-fold difference in specific activity has direct implications for the amount of enzyme protein required per assay. Furthermore, the pH optimum differs markedly: leech CGase exhibits optimal hydrolysis at pH 5.0 (stable between pH 4.5 and 8.5) with GM1 as substrate , whereas earthworm CGase has an optimal pH between 3.5 and 4.0 . The leech enzyme is soluble in 0.1 M sodium acetate buffer at pH 6.0 in the absence of detergents, a formulation property not shared by earthworm CGase, which strictly requires detergent for activity .

Enzyme purification Specific activity pH optimum Annelid glycosidases

Substrate Preference: Oyster vs. Leech CGase

CGase purified from the hepatopancreas of oyster Crassostrea virginica (molecular mass 52 kDa) exhibits a pronounced preference for acidic GSLs—specifically II³SO₃LacCer (sulfatide) and gangliosides—over neutral GSLs, with a pH optimum of 3.2–3.3 . In contrast, leech CGase (Macrobdella decora; molecular mass 54 kDa by SDS-PAGE, 330 kDa native) efficiently hydrolyzes both neutral GSLs (lactosylceramide, globotriaosylceramide, globotetraosylceramide, lacto-N-neotetraosylceramide) and acidic GSLs (GM3, GM2, GM1, GD1a, GT1, sulfated glycolipids), demonstrating a broader and more balanced substrate range at pH 5.0 . The oyster enzyme is further distinguished by its tight physical association with ceramidase, forming a functional complex that channels ceramide from CGase hydrolysis directly to ceramidase for sphingosine generation . This complex is absent from leech preparations.

Substrate specificity Acidic glycosphingolipids Sulfatide Ganglioside Marine glycosidase

Transglycosylation: En Bloc Glycan Transfer

Leech CGase possesses a dual hydrolysis–transglycosylation activity that is absent or negligible in most bacterial EGCases. Under optimized conditions with GM1 as donor and 1-octanol as acceptor, the ratio between hydrolysis and transglycosylation is approximately 3:1, yielding octyl-II³NeuAcGgOse₄ in which the glucose residue is linked to octanol through a β-linkage . CGase transfers intact oligosaccharides from GM1 to diverse acceptors including 4-phenyl-1-butanol, 1,8-octanediol, 1-alkanols (C6 and longer), and functionalized alcohols (CF₃CO-NH-(CH₂)₅CH₂OH, (CH₃)₃CO-CO-NH-(CH₂)₅CH₂OH, CH₂=CH-(CH₂)₇CH₂OH) . Among 1-alkanols, 1-octanol was the best acceptor. The product structure was confirmed by negative FAB-MS (parent ion m/z 1109.7) and NMR, establishing β-stereochemistry at the newly formed glycosidic bond . This transglycosylation activity is not found in ceramidases or sphingomyelinases, which catalyze fundamentally different reactions.

Transglycosylation Neoglycoconjugate Chemoenzymatic synthesis Glycolipid mimic

Detergent-Free Solubility vs. Bacterial EGCase

Annelid (leech) ceramide glycanase is soluble in 0.1 M sodium acetate buffer at pH 6.0 in the absence of detergents such as octyl glucoside, a property that directly contrasts with bacterial EGCase from Rhodococcus, which requires detergent for solubilization and activity . This solubility difference is explicitly cited in the foundational patent as a feature that readily distinguishes annelid CGase from the actinomycete-derived enzyme . The detergent-free formulation simplifies integration with detergent-sensitive downstream analytical methods—notably electrospray ionization mass spectrometry (ESI-MS), where detergents cause severe ion suppression—and with hydrophobic interaction chromatography steps used in GSL purification workflows. Additionally, earthworm CGase strictly requires detergent for hydrolytic activity, further highlighting the leech enzyme's formulation advantage within the annelid CGase family .

Enzyme solubility Detergent-free formulation Downstream compatibility Mass spectrometry

Ceramide Glycanase Application Scenarios


GSL Headgroup Profiling for Biomarker Discovery

In GSL biomarker discovery programs requiring unbiased profiling of both neutral and acidic GSL species from biological specimens (serum, tissue biopsies, cell lines), leech ceramide glycanase is the enzyme of choice because its broad substrate range spans lacto-series, globo-series, and ganglio-series GSLs at pH 5.0, whereas oyster CGase preferentially hydrolyzes acidic GSLs and would underrepresent neutral species . The 104-fold lower Km (28 µM) of leech CGase compared with Rhodococcus EGCase (2.9 mM) on a common chromogenic substrate ensures efficient glycan release even from low-abundance GSLs, directly enhancing detection sensitivity. The detergent-free solubility eliminates surfactant removal steps prior to LC-MS, streamlining integration into automated high-throughput glycomics platforms such as the UPLC-HILIC-FLD workflow described for EGCase-based GSL profiling .

Chemoenzymatic Neoglycoconjugate Synthesis

For laboratories synthesizing neoglycoconjugates that display native GSL glycan epitopes on artificial scaffolds (e.g., fluorescent probes, affinity matrices, vaccine carriers), leech CGase provides a single-enzyme solution that couples glycan release with en bloc transfer to acceptor molecules. Under defined conditions (30 nmol GM1, 0.1 unit CGase, 20 µL 1-octanol, 50 µg sodium cholate), the hydrolysis-to-transglycosylation ratio is approximately 3:1, yielding preparative quantities of β-linked neoglycolipid products . This capability is not shared by bacterial EGCases or by ceramidases, which hydrolyze different bonds and lack oligosaccharide transfer activity. Procurement of leech CGase thus consolidates analytical and synthetic workflows into a single enzyme inventory item.

GSL Structure Analysis by GC-MS

The definitive method for structural elucidation of novel GSLs—combining ceramide glycanase digestion to release intact oligosaccharides followed by permethylation and high-mass GC-MS analysis—was established using leech CGase and demonstrated on GSL mixtures containing up to ten sugar residues . The enzyme's ability to release underivatized, full-length glycan chains without exo-glycosidase contamination (ensured by the hydrophobic chromatography purification step that removes co-purifying β-galactosidase, β-hexosaminidase, and α-N-acetylgalactosaminidase ) is critical for obtaining structurally faithful oligosaccharide profiles. The high specific activity (2,000–4,000 units/mg ) minimizes enzyme protein in the digestion, reducing background signals in subsequent MS analysis.

Fluorogenic High-Throughput Screening Assays

Continuous fluorogenic assays using bifluorescent-labeled substrates enable real-time kinetic monitoring of CGase activity without product separation steps . The availability of the chromogenic p-nitrophenyl lactoside substrate with a well-characterized Km of 28 µM for leech CGase supports quantitative inhibitor screening and enzyme quality control. Procurement of leech CGase with documented kinetic parameters on these validated substrates allows laboratories to implement QC release assays that directly verify batch-to-batch consistency—a requirement for regulated analytical environments such as pharmaceutical GSL characterization.

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